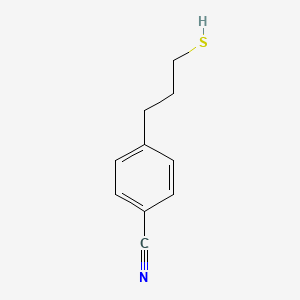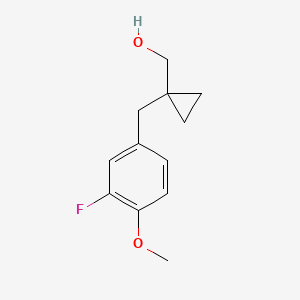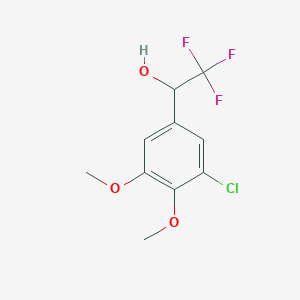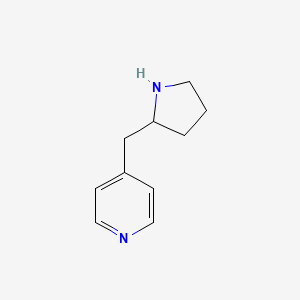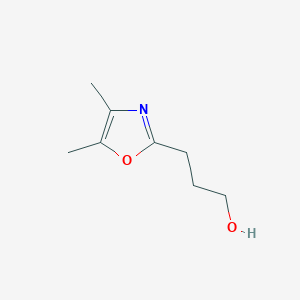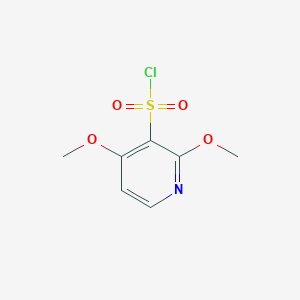
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H4F4NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with both nitro and fluoro groups, and the ethanone moiety is substituted with trifluoromethyl and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one typically involves the nitration of 4-fluoroacetophenone followed by trifluoromethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the fluoro group. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions. For example, the fluoro group on the phenyl ring can be replaced by a hydroxyl group using sodium hydroxide (NaOH) in a nucleophilic aromatic substitution reaction.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, ethanol, room temperature.
Substitution: NaOH, water, elevated temperature.
Oxidation: KMnO4, water, reflux.
Major Products Formed
Reduction: 2,2,2-Trifluoro-1-(4-fluoro-3-aminophenyl)ethan-1-one.
Substitution: 2,2,2-Trifluoro-1-(4-hydroxy-3-nitrophenyl)ethan-1-one.
Oxidation: 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethanoic acid.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity and specificity by increasing its lipophilicity and electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Similar structure but lacks the additional fluoro group on the phenyl ring.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone: Similar structure but the nitro group is positioned differently on the phenyl ring.
2,2,2-Trifluoro-1-(4-fluoro-3-aminophenyl)ethan-1-one: A reduction product of the original compound.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct electronic and steric properties. These features make it a valuable compound in the synthesis of fluorinated derivatives and in studies involving fluorine chemistry.
Propriétés
Formule moléculaire |
C8H3F4NO3 |
|---|---|
Poids moléculaire |
237.11 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H3F4NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3H |
Clé InChI |
YZAQYIRUCACCNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
